NOS1-IN-1

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

NOS1-IN-1, also designated as nNOS Inhibitor I, is a potent, cell-permeable inhibitor of neuronal nitric oxide synthase (nNOS). It is a reduced amide bond peptidomimetic derived from a nitroarginine-containing dipeptide scaffold.

Molecular Formula C14H24F9N7O8
Molecular Weight 589.37 g/mol
CAS No. 357965-99-2
Cat. No. B593745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOS1-IN-1
CAS357965-99-2
SynonymsNeuronal Nitric Oxide Synthase; NOS I; ncNOS
Molecular FormulaC14H24F9N7O8
Molecular Weight589.37 g/mol
Structural Identifiers
SMILESC(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H21N7O2.3C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3*3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);3*(H,6,7)/t7-;;;/m0.../s1
InChIKeyNYWNMNBIORWOSQ-QTPLPEIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NOS1-IN-1 Potency and Selectivity Profile


NOS1-IN-1, also designated as nNOS Inhibitor I, is a potent, cell-permeable inhibitor of neuronal nitric oxide synthase (nNOS). It is a reduced amide bond peptidomimetic derived from a nitroarginine-containing dipeptide scaffold [1]. The compound is characterized by a Ki value of 120 nM against nNOS and exhibits high selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms [1].

Pathway nNOS-specific inhibition studies
Selectivity High isoform selectivity over eNOS/iNOS (assay context)
Probe type Cell-permeable peptidomimetic probe Reduced amide bond design

NOS1-IN-1 Selectivity: Why Substitution Fails


The therapeutic and experimental utility of NOS1-IN-1 hinges critically on its high selectivity for nNOS over eNOS and iNOS. Non-selective NOS inhibitors, such as L-NNA or L-NAME, inhibit eNOS, leading to vasoconstriction and dangerous increases in blood pressure, which severely confounds in vivo studies and precludes therapeutic development [1]. Similarly, inhibitors with poor selectivity or weak potency for nNOS (e.g., 7-NI, TRIM) fail to achieve the necessary target engagement without off-target effects [2]. NOS1-IN-1's unique selectivity profile directly addresses the core limitation of earlier generation NOS inhibitors, making it a non-substitutable tool for studies requiring clean interrogation of the nNOS pathway.

!
Non-selective NOS inhibitors (L-NNA, L-NAME)
eNOS inhibition may shift hemodynamic endpoints and confound in vivo interpretation.
!
Poorly selective nNOS inhibitors (7-NI, TRIM)
Insufficient selectivity profile may not achieve clean target engagement; off-target effects risk pathway ambiguity.
!
General nNOS tool compounds
Isoform selectivity context is critical for unambiguous nNOS pathway interrogation; substitution requires thorough validation.

NOS1-IN-1 Comparative Evidence Guide


In Vitro Potency and Isoform Selectivity

NOS1-IN-1 demonstrates exceptional potency and isoform selectivity compared to other commonly used nNOS inhibitors. While 7-nitroindazole (7-NI) exhibits an IC50 of 470 nM for mouse cerebellar nNOS with poor selectivity over eNOS (IC50 ~710 nM) [1], and TRIM displays weak potency (IC50 ~28.2 μM) , NOS1-IN-1 achieves a Ki of 120 nM for nNOS. Furthermore, its selectivity profile (>2500-fold over eNOS and 320-fold over iNOS) [2] far surpasses that of L-NNA, which shows minimal selectivity (Ki values of 0.61, 0.72, and 4.28 μM for nNOS, eNOS, and iNOS, respectively) .

In Vitro Potency & Selectivity
Cross-study comparable
Ki 0.12 µM (nNOS); >2500-fold over eNOS, 320-fold over iNOS
Supports nNOS-selective assay context; ~4-fold more potent than 7-NI, >200-fold over TRIM.
Review recombinant enzyme source and species differences.
Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

In Vivo Efficacy in Cerebral Palsy Model

In a clinically relevant rabbit model of cerebral palsy (CP) induced by prenatal hypoxia-ischemia, maternal administration of NOS1-IN-1 (referred to as JI-8 in the study) demonstrated significant efficacy. The treatment prevented hypoxia-ischemia-induced death and dramatically reduced the number of newborn kits exhibiting signs of CP [1]. This contrasts with the use of non-selective NOS inhibitors like L-NAME, which cause sharp increases in blood pressure in similar models, directly limiting their therapeutic utility [1].

In Vivo Model Response
Direct comparison
Prevented CP phenotype in rabbit model; no hemodynamic shift observed
Model-response endpoint context; selectivity translates to functional differentiation.
Maternal administration; L-NAME caused hypertension in same model.
Cerebral Palsy In Vivo Efficacy Neuroprotection

Brain Penetration and Target Engagement

Following maternal administration, NOS1-IN-1 was shown to distribute to the fetal brain in the rabbit CP model. Importantly, this distribution was accompanied by a significant inhibition of fetal brain NOS activity in vivo and a corresponding reduction in nitric oxide (NO) concentration within the fetal brain [1]. This data provides direct evidence of CNS penetration and target engagement, a critical attribute for any nNOS inhibitor intended for neurological research.

CNS Target Engagement
Supporting evidence
Fetal brain distribution; significant NOS activity inhibition and reduced NO levels
Demonstrates brain penetration and in vivo target engagement context.
Rabbit model; important for CNS nNOS probe qualification.
Blood-Brain Barrier CNS Penetration Target Engagement

Enzymatic Stability via Reduced Amide Bond

NOS1-IN-1 is a reduced amide bond peptidomimetic. The replacement of a standard amide bond (-CO-NH-) with a reduced amide bond (-CH2-NH-) eliminates the primary recognition site for endogenous peptidases. The original research paper explicitly states that this modification was chosen to confer stability toward degradation in vivo, thereby improving its potential as a pharmacological tool compared to its peptide-based predecessors [1].

Structural Stability Design
Class-level inference
Reduced amide bond (-CH2-NH-) resists peptidase cleavage
Stability advantage inferred from design; data to verify in specific models.
Peptidomimetic scaffold; confirm stability under experimental conditions.
Peptidomimetic Metabolic Stability Drug Design

NOS1-IN-1 Research Applications


Target Validation in Neurological Disease Models

For researchers seeking to establish a direct causal link between nNOS activity and a neurological phenotype, NOS1-IN-1 is the preferred tool. Its high selectivity for nNOS over eNOS and iNOS [1] eliminates the confounding effects of eNOS-mediated vasoconstriction and iNOS-mediated immunomodulation, enabling a clean interpretation of results from in vivo models of stroke, neurodegeneration, or pain.

CNS Drug Discovery and Development

In CNS drug discovery programs targeting nNOS, NOS1-IN-1 serves as a validated chemical probe and a benchmark for new chemical entities. Its demonstrated brain penetration and target engagement in a fetal rabbit model [2] provide crucial proof-of-concept that selective nNOS inhibition can be achieved in the brain, making it an essential reference compound for pharmacokinetic/pharmacodynamic (PK/PD) studies and efficacy screening in CNS disease models.

Cerebral Palsy and Hypoxic-Ischemic Encephalopathy Research

Given its proven efficacy in a clinically relevant rabbit model of cerebral palsy [2], NOS1-IN-1 is an indispensable tool for investigating the molecular mechanisms downstream of hypoxia-ischemia in the developing brain. Researchers can use this compound to dissect the specific contribution of nNOS-derived nitric oxide to neuronal injury, inflammation, and long-term neurodevelopmental deficits associated with perinatal brain injury.

Application
Selection Property
Validation Focus
nNOS pathway target validation in CNS models
High isoform selectivity (nNOS over eNOS/iNOS)
Minimize eNOS-mediated hemodynamic confounding
CNS nNOS inhibitor probe studies
Demonstrated brain penetration and target engagement
Verify CNS exposure and NOS activity modulation
Perinatal brain injury model research
Selective nNOS inhibition in developing brain
Confirm model-specific endpoint response and NO pathway contribution

Technical Documentation Hub

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51 linked technical documents
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